molecular formula C15H20ClF3N4O2 B11833766 tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B11833766
M. Wt: 380.79 g/mol
InChI Key: JGMZCBPPBLBSJH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a pyrimidine ring substituted with chlorine and trifluoromethyl groups, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include n-BuLi, DMF, and tert-butyl (dimethyl)silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Unique due to its specific substitution pattern on the pyrimidine ring.

    tert-Butyl 4-(6-chloro-2-(methyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-Butyl 4-(6-bromo-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H20ClF3N4O2

Molecular Weight

380.79 g/mol

IUPAC Name

tert-butyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-5-22(7-8-23)11-9-10(16)20-12(21-11)15(17,18)19/h9H,4-8H2,1-3H3

InChI Key

JGMZCBPPBLBSJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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